2-Hexadecanone, 16-phenyl-
Overview
Description
2-Hexadecanone, 16-phenyl- is an organic compound with the molecular formula C22H36O It is a type of ketone, specifically a long-chain aliphatic ketone with a phenyl group attached at the 16th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecanone, 16-phenyl- can be synthesized through several methods. One common approach involves the reaction of palmitoyl chloride with phenol in the presence of aluminum chloride as a catalyst. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the reaction conditions .
Another method involves the Fries rearrangement of phenyl palmitate using aluminum chloride. This reaction can be performed in tetrachloroethane or without a solvent, with the latter method typically yielding higher product amounts .
Industrial Production Methods
Industrial production of 2-Hexadecanone, 16-phenyl- may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The choice of method and reaction conditions would depend on factors such as availability of raw materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecanone, 16-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-Hexadecanone, 16-phenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-Hexadecanone, 16-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its inhibition of fatty acid synthetase activity is believed to occur through binding to the enzyme’s active site, thereby preventing the synthesis of fatty acids . This interaction can lead to a decrease in lipid synthesis and accumulation, which is beneficial in metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-2-one: Similar in structure but lacks the phenyl group.
2-Decanone: A shorter chain ketone with similar reactivity.
2-Tridecanone: Another long-chain ketone with similar properties.
Uniqueness
2-Hexadecanone, 16-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
16-phenylhexadecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12,15-16,19-20H,2-11,13-14,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRBPHNLLSBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50414951 | |
Record name | 2-Hexadecanone, 16-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828263-43-0 | |
Record name | 2-Hexadecanone, 16-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50414951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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